molecular formula C24H22N6O2 B2964678 N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207055-78-4

N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2964678
CAS No.: 1207055-78-4
M. Wt: 426.48
InChI Key: YFFXSSQVCYWETI-UHFFFAOYSA-N
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Description

N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex synthetic compound featuring a fused polyheterocyclic core, intended for research and development purposes. Its structure incorporates a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold, a framework of significant interest in medicinal chemistry due to the known biological activities of related structures . The 1,2,4-triazole moiety is a privileged pharmacophore in drug discovery, frequently associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific substitution pattern with a 3,4-dimethylphenyl group at the 9-position and a benzylacetamide side chain is designed to modulate the compound's physicochemical properties and interaction with biological targets. This product is offered to the scientific community to facilitate the exploration of novel chemical space in areas such as enzyme inhibition, cellular pathway analysis, and receptor binding studies. Researchers can leverage this compound as a key intermediate or a novel scaffold for developing new probes or therapeutic candidates. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals, and it must not be used for personal purposes.

Properties

CAS No.

1207055-78-4

Molecular Formula

C24H22N6O2

Molecular Weight

426.48

IUPAC Name

N-benzyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C24H22N6O2/c1-16-8-9-19(12-17(16)2)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)15-22(31)25-14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3,(H,25,31)

InChI Key

YFFXSSQVCYWETI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=CC=C5)C3=C2)C

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound characterized by multiple heterocyclic rings. Its intricate structure suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound features:

  • Benzyl group : Enhances lipophilicity and potential receptor interactions.
  • Acetamide moiety : May influence biological activity through hydrogen bonding.
  • Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core : Imparts unique pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases such as cancer and inflammation.
  • Anticancer Potential : The structural similarity to known anticancer agents suggests potential applications in oncology.
  • Anti-inflammatory Effects : Initial assays indicate it may modulate inflammatory pathways.

Research Findings

Recent studies have provided insights into the compound's biological mechanisms:

  • Enzyme Interaction Studies :
    • Molecular docking simulations have suggested that the compound interacts with several proteins involved in signaling pathways. This interaction could lead to the modulation of cellular processes relevant to disease states .
  • Pharmacological Assays :
    • In vitro assays have shown that this compound can inhibit the activity of certain kinases implicated in cancer progression .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of the compound. It demonstrated the ability to reduce pro-inflammatory cytokine levels in cultured macrophages when treated with this compound .

Comparative Analysis with Related Compounds

To further understand its biological profile, comparisons were made with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-Acetyl-5-methylpyrazolePyrazole ring with methyl and acetyl groupsAnti-inflammatorySimpler structure; fewer heterocycles
4-Amino-1H-pyrazoleAmino group on pyrazoleAnticancerDirectly related to pyrazole's reactivity
5-(4-Chlorophenyl)-1H-pyrazoleChlorophenyl substitutionAntimicrobialDifferent halogen substitution effects

This comparative analysis highlights the unique combination of multiple heterocycles in this compound that may confer distinct biological properties not found in simpler analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares core structural motifs with several classes of heterocyclic derivatives. Key comparisons include:

Compound Name / Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity / Notes References
N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,2,4]triazolo[3,4-c]pyrazin-2-yl)acetamide C23H26N6O2 418.5 Cyclohexyl group (acetamide) Structural analog; cyclohexyl may enhance lipophilicity vs. benzyl
2-Benzyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives Varies (e.g., C14H12N6O) ~280–350 Benzyl at position 2 Adenosine A1/A2A receptor ligands (Ki < 100 nM)
N-(2-fluorobenzyl)acetamide-pyrazolo[4,3-c]benzothiazine C21H20FN3O3S 413.47 Fluorobenzyl, benzothiazine core Crystallographic data reported; sulfone group influences stability
Pyrazolo[3,4-d]pyrimidine derivatives C9H8N6O ~216 Amino-imino pyrimidine core Antimicrobial activity (e.g., 50 μg/mL inhibition of fungi)
Antioxidant-conjugated triazolo-pyrazines (e.g., compound 16) C31H33N7O4 ~579.6 3,5-di-tert-butyl-4-hydroxybenzamide Antioxidant activity via radical scavenging

Pharmacological Potential

  • Adenosine Receptor Modulation: Structural alignment with ’s derivatives suggests possible A1/A2A receptor affinity, though activity data for the target compound is lacking.

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide?

The compound is typically synthesized via multi-step reactions involving heterocyclic condensation and nucleophilic substitution. For example, pyrazolo-triazolo-pyrazine scaffolds are constructed by cyclizing precursors like pyrazolo[3,4-d]pyrimidin-4-ones with α-chloroacetamides under reflux conditions in polar aprotic solvents (e.g., DMF) . Substituent positions are optimized through regioselective alkylation or acylation, with reaction progress monitored via TLC and NMR .

Q. What analytical techniques are used to characterize this compound and confirm its purity?

Key characterization methods include:

  • 1H/13C NMR : To verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass spectrometry (ESI/HRMS) : For molecular weight validation and detection of isotopic patterns .
  • Elemental analysis : To ensure stoichiometric purity (>95%) .
  • X-ray crystallography : Used in structurally related analogs to resolve ambiguities in fused-ring systems (e.g., pyrazolo[4,3-c][1,2]benzothiazine derivatives) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity, such as antioxidant properties?

Structure-activity relationship (SAR) studies on analogs suggest that:

  • N-Benzyl substituents : Electron-donating groups (e.g., 4-methoxybenzyl) improve radical scavenging activity in DPPH assays, likely due to increased electron density at the acetamide moiety .
  • Heterocyclic core modifications : Introducing sulfone groups (e.g., 5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazine) enhances stability and interaction with redox-active enzymes .
    Methodology: Compare IC50 values across derivatives using standardized antioxidant assays (e.g., FRAP, ABTS) and correlate with Hammett substituent constants .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

Contradictions may arise from:

  • Assay conditions : Variations in solvent polarity (e.g., DMSO vs. ethanol) or pH can alter compound solubility and reactivity .
  • Substituent stereoelectronic effects : Electron-withdrawing groups may reduce bioavailability despite improving in vitro activity.
    Resolution : Perform dose-response curves under standardized conditions and validate results with orthogonal assays (e.g., computational docking to identify binding interactions) .

Q. What challenges exist in resolving the compound’s crystal structure, and how are they addressed?

Challenges include:

  • Disorder in solvent molecules : Co-crystallized solvents (e.g., DMF) may disrupt lattice symmetry.
  • Fused-ring flexibility : Dynamic puckering in pyrazolo-triazolo-pyrazine cores complicates data refinement.
    Solutions : Use low-temperature (173 K) X-ray diffraction to minimize thermal motion and apply SHELXL for iterative refinement .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

While direct mechanistic data for this compound is limited, studies on analogs suggest:

  • ROS scavenging : The acetamide side chain donates hydrogen atoms to neutralize free radicals, as shown in ESR spectroscopy for pyrazolo-benzothiazine derivatives .
  • Enzyme inhibition : Molecular docking predicts interactions with NADPH oxidase or xanthine oxidase active sites, similar to triazolo-pyridine inhibitors .
    Methodology : Combine in silico docking (AutoDock Vina) with enzymatic assays (e.g., cytochrome c reduction) to validate hypotheses .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

  • Solvent selection : Use DMF for solubility but switch to ethanol for easier purification .
  • Catalysis : Add catalytic KI to accelerate nucleophilic substitutions in heterocyclic ring formation .
  • Workup : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates and recrystallization (methanol/water) for final products .

Q. How to address solubility issues in biological testing?

  • Co-solvents : Use <1% DMSO in aqueous buffers to maintain compound stability .
  • Prodrug strategies : Introduce phosphate or ester groups on the acetamide moiety to enhance hydrophilicity .

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